Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Quinazolines : A study describes the synthesis and characterization of new quinazolines, which include reactions with Ethyl benzoate thiocarbohydrazone, leading to potential antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).
- Chemistry of sym-tetrazine : Research on the reaction of ethyl imidobenzoate hydrochloride with thiocarbohydrazide led to the creation of compounds with potential for generating sym-tetrazinyl derivatives (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).
Biological Activities
- Antiprotozoal Activity : A series of derivatives synthesized from substituted phenylenediamine demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing better efficacy than metronidazole in some cases (Pérez‐Villanueva et al., 2013).
- Antitumor Evaluation and QSAR Studies : Novel derivatives showed significant cytotoxic activity against various cancer cell lines, with further QSAR studies providing insights into their structural-activity relationships (Tomorowicz et al., 2020).
Mechanism of Action
Target of action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Benzoate derivatives also have a wide range of biological activities.
Mode of action
The mode of action of imidazole and benzoate derivatives can vary widely depending on the specific compound and its molecular structure. They can interact with their targets in different ways, leading to various biological effects .
Biochemical pathways
Imidazole and benzoate derivatives can affect various biochemical pathways. For example, some imidazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and benzoate derivatives can also vary widely. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of imidazole and benzoate derivatives can include a wide range of outcomes, from antimicrobial to anticancer effects, depending on the specific compound .
Action environment
The action, efficacy, and stability of imidazole and benzoate derivatives can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-27-19(26)14-3-7-16(8-4-14)23-18(25)13-28-20-22-11-12-24(20)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRRDTDPKBPVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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